![molecular formula C22H20FN5O3 B2440109 2-乙氧基-N-(2-((3-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)苯甲酰胺 CAS No. 1021124-95-7](/img/structure/B2440109.png)

2-乙氧基-N-(2-((3-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

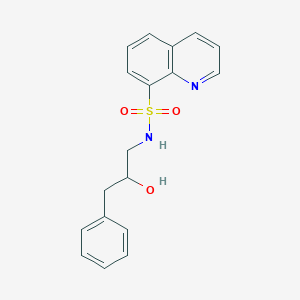

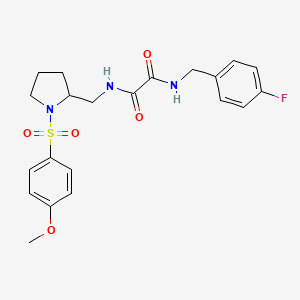

The compound “2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzamide group, and a triazolo-pyridazine group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the retrieved papers, it’s likely that its synthesis involves the reaction of appropriate precursors containing the ethoxy, benzamide, and triazolo-pyridazine groups . The synthesis of similar compounds often involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is attached to a fluorophenyl group, an ethoxy group, and a benzamide group . The presence of these groups likely influences the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . Other properties such as melting point, solubility, and stability would need to be determined experimentally .科学研究应用

- 研究表明,该化合物的衍生物具有很有希望的抗癌活性。它们可能干扰癌细胞的生长、增殖和转移。 需要进一步研究以探索具体的机制和潜在靶点 .

- 该化合物及其衍生物已证明具有抗菌活性。研究人员测试了它们对金黄色葡萄球菌和大肠杆菌等菌株的疗效。 研究它们的最低抑菌浓度 (MIC) 可以深入了解它们的抗菌潜力 .

- 一些衍生物可能具有镇痛作用,可能减轻疼痛。 此外,抗炎作用可能使它们在管理炎症性疾病方面具有价值 .

- 该化合物的抗氧化特性令人关注。抗氧化剂在中和自由基和保护细胞免受氧化损伤方面起着至关重要的作用。 进一步的研究可以阐明它们在预防氧化应激相关疾病方面的潜力 .

- 各种衍生物作为酶抑制剂。例如碳酸酐酶抑制剂、胆碱酯酶抑制剂、碱性磷酸酶抑制剂、抗脂肪酶活性以及芳香酶抑制剂。 这些相互作用可能具有治疗意义 .

- 初步调查表明具有抗病毒活性。研究人员已经探索了它们对特定病毒的影响。 了解它们的行动方式和选择性对于药物开发至关重要 .

抗癌特性

抗菌作用

镇痛和抗炎作用

抗氧化活性

酶抑制

抗病毒潜力

总之,2-乙氧基-N-(2-((3-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)苯甲酰胺及其衍生物在药物设计和开发方面极具前景。研究人员继续探索它们的结构-活性关系,并进行计算机辅助药理动力学和分子建模研究。 这些努力有助于合理设计用于多功能疾病的新型药物 . 如果你需要更多详细信息或其他应用,请随时询问! 😊

未来方向

The future research directions for this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities . Additionally, studies could be conducted to determine its physical and chemical properties, and to assess its safety and potential hazards .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its targets (such as c-met/vegfr-2 kinases) and inhibit their activities . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby exerting an anti-cancer effect .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes could include reduced cell proliferation and angiogenesis, leading to potential anti-cancer effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetic profile.

Result of Action

Based on its potential inhibition of c-met/vegfr-2 kinases, it could lead to reduced cell proliferation and angiogenesis . This could potentially result in anti-cancer effects .

属性

IUPAC Name |

2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-2-30-18-6-4-3-5-17(18)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSSBMRPHIFWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)

![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)

![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)

![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)